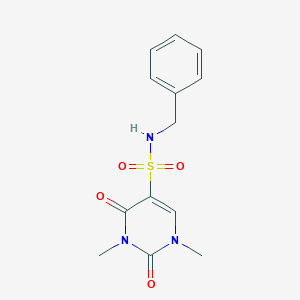
(2S)-2-(2,6-Difluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,6-Difluorophenyl)propan-1-amine, also known as DFPP, is a chiral compound that belongs to the class of phenylpropanamines. DFPP is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
(2S)-2-(2,6-Difluorophenyl)propan-1-amine has been used in scientific research for its potential therapeutic applications. It has been studied for its effects on the central nervous system and its potential as a treatment for depression, anxiety, and other psychiatric disorders. (2S)-2-(2,6-Difluorophenyl)propan-1-amine has also been studied for its potential use as a treatment for obesity and as a cognitive enhancer.
Mécanisme D'action
(2S)-2-(2,6-Difluorophenyl)propan-1-amine acts as a selective norepinephrine reuptake inhibitor (NRI) and a dopamine reuptake inhibitor (DRI). It works by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This results in increased neurotransmission and improved mood, cognitive function, and energy levels.
Biochemical and Physiological Effects
(2S)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. (2S)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(2,6-Difluorophenyl)propan-1-amine has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also a chiral compound, which allows for the study of the effects of different enantiomers. However, (2S)-2-(2,6-Difluorophenyl)propan-1-amine also has limitations. It is a relatively new compound and its long-term effects are not yet fully understood. It also has potential side effects, such as increased heart rate and blood pressure, which need to be carefully monitored.
Orientations Futures
There are a number of future directions for research on (2S)-2-(2,6-Difluorophenyl)propan-1-amine. One area of research is the potential use of (2S)-2-(2,6-Difluorophenyl)propan-1-amine as a treatment for depression and other psychiatric disorders. Another area of research is the potential use of (2S)-2-(2,6-Difluorophenyl)propan-1-amine as a cognitive enhancer. Further research is also needed to fully understand the long-term effects and potential side effects of (2S)-2-(2,6-Difluorophenyl)propan-1-amine. Finally, research on the effects of different enantiomers of (2S)-2-(2,6-Difluorophenyl)propan-1-amine could lead to the development of more effective treatments.
Méthodes De Synthèse
(2S)-2-(2,6-Difluorophenyl)propan-1-amine is synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form 2,6-difluoro-β-nitrostyrene. The nitrostyrene is then reduced using sodium borohydride to form 2,6-difluoroamphetamine. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer, (2S)-2-(2,6-Difluorophenyl)propan-1-amine.
Propriétés
IUPAC Name |
(2S)-2-(2,6-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)
![methyl 2-({[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2523776.png)


![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)



![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)

![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)
